molecular formula C15H21NO2 B1328014 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 947012-65-9

4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B1328014
CAS No.: 947012-65-9
M. Wt: 247.33 g/mol
InChI Key: KWOPYDHXAZUUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with an isopropoxy group and a pyrrolidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Benzaldehyde Core: The starting material, 4-hydroxybenzaldehyde, is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-isopropoxybenzaldehyde.

    Introduction of the Pyrrolidin-1-ylmethyl Group: The 4-isopropoxybenzaldehyde is then subjected to a reductive amination reaction with pyrrolidine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 4-Isopropoxy-3-pyrrolidin-1-ylmethyl-benzoic acid.

    Reduction: 4-Isopropoxy-3-pyrrolidin-1-ylmethyl-benzyl alcohol.

    Substitution: Various alkoxy-substituted benzaldehydes.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Material Science:

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is largely dependent on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrrolidin-1-ylmethyl group can enhance binding affinity and specificity to these targets, while the isopropoxy group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

    4-Isopropoxybenzaldehyde: Lacks the pyrrolidin-1-ylmethyl group, making it less versatile in certain applications.

    3-Pyrrolidin-1-ylmethyl-benzaldehyde: Lacks the isopropoxy group, which can affect its reactivity and binding properties.

Uniqueness: 4-isopropoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde is unique due to the presence of both the isopropoxy and pyrrolidin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propan-2-yloxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(2)18-15-6-5-13(11-17)9-14(15)10-16-7-3-4-8-16/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOPYDHXAZUUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206064
Record name 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947012-65-9
Record name 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947012-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethoxy)-3-(1-pyrrolidinylmethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.